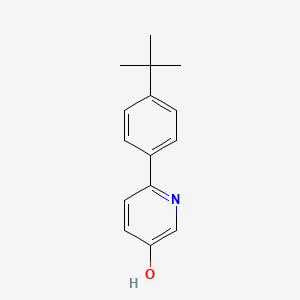

6-(4-Tert-butylphenyl)pyridin-3-ol

Description

Properties

IUPAC Name |

6-(4-tert-butylphenyl)pyridin-3-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17NO/c1-15(2,3)12-6-4-11(5-7-12)14-9-8-13(17)10-16-14/h4-10,17H,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWMKBKZQDAEUNK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)C2=NC=C(C=C2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70692618 | |

| Record name | 6-(4-tert-Butylphenyl)pyridin-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70692618 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

906101-30-2 | |

| Record name | 6-(4-tert-Butylphenyl)pyridin-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70692618 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Trimethylsilyl (TMS) Protection

TMS ether formation using chlorotrimethylsilane and imidazole in DMF provides a robust protective group resistant to cross-coupling conditions. Deprotection is achieved via mild tetrabutylammonium fluoride (TBAF) treatment, preserving the integrity of the aryl-pyridine bond.

Methoxymethyl (MOM) Protection

Alternative protection with MOM chloride under basic conditions (K₂CO₃, acetone) offers stability during Suzuki couplings. Subsequent deprotection uses hydrochloric acid in methanol, yielding the free pyridin-3-ol without compromising the tert-butylphenyl substituent.

Directed metalation strategies enable precise introduction of the tert-butylphenyl group at the 6-position of pyridin-3-ol.

Lithium Diisopropylamide (LDA)-Mediated Deprotonation

Protecting the 3-hydroxyl group as a SEM (2-(trimethylsilyl)ethoxymethyl) ether directs LDA to deprotonate the 6-position. Quenching the resultant lithium species with 4-tert-butylphenyl iodide affords the desired product after SEM removal with HF-pyridine. This method achieves >80% regioselectivity, as validated by NMR studies.

Grignard Reagent Compatibility

Magnesium insertion at the 6-position, facilitated by iodine-magnesium exchange, allows reaction with 4-tert-butylphenyl electrophiles. However, competing side reactions at the 2- and 4-positions limit yields to ~60%.

Multi-Step Synthesis via Intermediate Pyridine Derivatives

Pyridine N-Oxide Intermediate

Oxidation of pyridin-3-ol to its N-oxide using m-chloroperbenzoic acid (mCPBA) enhances reactivity at the 6-position. Subsequent Friedel-Crafts alkylation with 4-tert-butylbenzyl chloride in the presence of AlCl₃ yields the alkylated product, which is reduced back to pyridin-3-ol using Zn/HCl.

Heterocyclic Ring Construction

Building the pyridine ring from smaller fragments, such as through Kröhnke pyridine synthesis, allows incorporation of the tert-butylphenyl group early in the sequence. Condensation of 4-tert-butylbenzaldehyde with ammonium acetate and ethyl acetoacetate under microwave irradiation generates 6-substituted pyridines in moderate yields (50–65%).

Optimization of Reaction Conditions

Solvent and Temperature Effects

Polar aprotic solvents like DMF and DMSO enhance coupling efficiency in Suzuki reactions, while elevated temperatures (80–100°C) reduce reaction times. Conversely, metalation steps require anhydrous THF at −78°C to prevent proton scavenging.

Catalytic Systems

Pd(OAc)₂ with SPhos ligand outperforms other catalysts in minimizing homocoupling byproducts. Loading as low as 2 mol% Pd achieves full conversion within 12 hours.

Analytical Characterization and Quality Control

Spectroscopic Validation

1H NMR analysis confirms the substitution pattern: the tert-butyl singlet at δ 1.35 ppm and aromatic protons between δ 7.2–8.5 ppm. High-resolution mass spectrometry (HRMS) verifies molecular ion peaks matching the theoretical mass.

Purity Assessment

HPLC with UV detection (λ = 254 nm) ensures >98% purity. Column chromatography on silica gel (ethyl acetate/hexanes gradient) effectively separates unreacted boronic acid and palladium residues.

Challenges and Limitations

Steric Hindrance

The bulky tert-butyl group impedes coupling efficiency, necessitating excess boronic acid (1.5 equiv) and prolonged reaction times (24–48 hours).

Sensitivity to Oxidation

Pyridin-3-ol derivatives are prone to oxidation, requiring inert atmospheres (N₂ or Ar) and antioxidant additives like BHT during storage.

Emerging Methodologies

Chemical Reactions Analysis

Types of Reactions

6-(4-Tert-butylphenyl)pyridin-3-ol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

Reduction: The compound can be reduced to form different derivatives with altered functional groups.

Substitution: The aromatic ring allows for electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under various conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield ketones, while substitution reactions can introduce new functional groups onto the aromatic ring.

Scientific Research Applications

6-(4-Tert-butylphenyl)pyridin-3-ol has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a pharmacological agent.

Industry: It is utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 6-(4-Tert-butylphenyl)pyridin-3-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group and aromatic ring allow it to form hydrogen bonds and π-π interactions with various biomolecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to its observed effects .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Substituent Effects at the 6-Position

The 6-position of pyridin-3-ol derivatives is critical for modulating chemical behavior. Below is a comparison of key analogues:

Key Findings:

- In contrast, hydrophilic substituents like hydroxymethyl or methoxyphenoxy enhance aqueous solubility but may reduce bioavailability in lipid-rich environments .

- Host-Guest Interactions: The tert-butylphenyl group’s steric bulk and hydrophobicity may strengthen interactions in nonpolar solvents or supercritical CO₂ (scCO₂), as observed in phosphine-based hosts . This contrasts with smaller alkyl chains (e.g., methyl), which exhibit weaker association constants due to reduced steric effects.

- Synthetic Challenges: Longer alkyl chains (e.g., ethyl, propyl) require tailored synthetic strategies to avoid side reactions, as noted in studies exploring chain elongation at the 6-position .

Pharmacological and Functional Comparisons

Pyridin-3-ol derivatives share structural similarities with vitamin B6, conferring antioxidant properties . However, substituent variations lead to divergent applications:

- This compound : Its lipophilicity makes it a candidate for lipid-soluble antioxidants or drug delivery systems targeting hydrophobic domains.

- 6-(Hydroxymethyl)pyridin-3-ol hydrochloride : Used industrially for its stability and hydrophilic character, suitable for aqueous formulations .

- 6-(3-Methoxyphenoxy)pyridin-3-ol: Polar methoxy groups may favor interactions with polar biological targets, though its discontinued status limits current applications .

Reactivity and Stability

- Hydrogenation Sensitivity : The hydroxyl group at the 3-position in pyridin-3-ol derivatives complicates asymmetric hydrogenation due to aromatic stability and isomerization risks . This challenge is universal across analogues but may be mitigated by steric protection from bulky groups like tert-butylphenyl.

- Thermal Stability : Bulky substituents (e.g., tert-butylphenyl) enhance thermal stability compared to smaller alkyl groups, as seen in phosphine host systems .

Q & A

Basic: What are the common synthetic routes for 6-(4-Tert-butylphenyl)pyridin-3-ol?

The synthesis of this compound typically involves Suzuki-Miyaura cross-coupling to introduce the 4-tert-butylphenyl group to the pyridine ring. Key steps include:

- Pre-functionalization : The pyridine core is halogenated (e.g., brominated at the 6-position) to enable coupling.

- Coupling reaction : A palladium catalyst (e.g., Pd(PPh₃)₄) mediates the reaction between the halogenated pyridine and 4-tert-butylphenylboronic acid.

- Deprotection : If a hydroxyl-protecting group (e.g., benzyloxy) is used, it is removed via catalytic hydrogenation or acid hydrolysis to yield the final product .

Methodological Note : Optimize reaction conditions (temperature, solvent polarity, and catalyst loading) to improve yield. For example, using DMF as a solvent at 80°C enhances coupling efficiency .

Advanced: How can researchers optimize the Suzuki-Miyaura cross-coupling reaction for introducing the 4-tert-butylphenyl group?

Optimization requires addressing steric hindrance from the bulky tert-butyl group:

- Catalyst selection : Use bulky ligands like XPhos to stabilize the palladium intermediate and prevent β-hydride elimination.

- Solvent effects : Employ toluene or dioxane to improve solubility of aromatic reactants.

- Temperature control : Maintain 90–100°C to balance reaction rate and side-product formation.

- Purification : Column chromatography with a gradient of ethyl acetate/hexane resolves unreacted boronic acid and coupling byproducts .

Basic: What spectroscopic techniques confirm the structure of this compound?

- ¹H/¹³C NMR : Identify aromatic protons (δ 6.8–8.2 ppm) and tert-butyl protons (δ 1.3 ppm, singlet). The hydroxyl proton appears as a broad peak (~δ 5.5 ppm) in DMSO-d₆ .

- IR Spectroscopy : Confirm the hydroxyl group (broad ~3200 cm⁻¹) and aromatic C=C/C-N stretches (~1600 cm⁻¹) .

- Mass Spectrometry : High-resolution ESI-MS validates the molecular ion peak (e.g., [M+H]⁺ at m/z 268.144) .

Advanced: How can researchers resolve conflicting NMR data from rotational isomerism in derivatives?

Rotational isomerism in substituents (e.g., tert-butyl) can split NMR signals. Solutions include:

- Variable-temperature NMR : Cool samples to –40°C to slow bond rotation and simplify splitting patterns.

- Computational modeling : Use DFT calculations (e.g., Gaussian) to predict energy barriers between rotamers and correlate with observed spectra .

Basic: What in vitro assays assess the antimicrobial activity of this compound?

- Broth microdilution : Determine minimum inhibitory concentration (MIC) against S. aureus or E. coli.

- Time-kill kinetics : Monitor bacterial viability over 24 hours at 2× MIC.

- Biofilm inhibition : Use crystal violet staining to quantify biofilm mass reduction .

Advanced: How do structure-activity relationship (SAR) studies elucidate the role of the tert-butyl group in enzyme inhibition?

SAR approaches include:

- Analog synthesis : Compare derivatives with substituents like trifluoromethyl ( ) or chloro-methyl () to assess steric/electronic effects.

- Enzyme kinetics : Measure Kᵢ values against target enzymes (e.g., kinases) to quantify inhibition potency.

- Molecular docking : Simulate binding poses (e.g., with AutoDock Vina) to identify hydrophobic interactions between the tert-butyl group and enzyme pockets .

Advanced: How to address conflicting results in enzyme inhibition assays?

Contradictions may arise from assay conditions or off-target effects. Validate via:

- Orthogonal assays : Use fluorescence polarization and SPR to confirm binding affinity.

- Competitive inhibition studies : Add excess substrate to distinguish competitive vs. non-competitive mechanisms.

- Proteomic profiling : Identify off-target interactions using affinity pull-downs and LC-MS/MS .

Basic: What functionalization strategies enhance the solubility of this compound?

- Salt formation : React with HCl or sodium hydroxide to generate water-soluble ionic forms.

- PEGylation : Attach polyethylene glycol (PEG) chains to the hydroxyl group via esterification.

- Co-solvent systems : Use DMSO/water mixtures (≤10% DMSO) for in vitro testing .

Advanced: How can computational chemistry guide the design of this compound derivatives?

- QSPR modeling : Corrogate substituent descriptors (e.g., logP, molar refractivity) with bioactivity data.

- ADMET prediction : Use tools like SwissADME to optimize pharmacokinetic properties (e.g., metabolic stability).

- Free-energy perturbation (FEP) : Calculate relative binding energies of derivatives to prioritize synthesis .

Basic: What are the key stability considerations for storing this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.